Acetamide, N,N'-(ethenylmethylsilylene)bis(N-ethyl-
Description
Properties
CAS No. |
87855-59-2 |
|---|---|
Molecular Formula |
C11H22N2O2Si |
Molecular Weight |
242.39 g/mol |
IUPAC Name |
N-[[acetyl(ethyl)amino]-ethenyl-methylsilyl]-N-ethylacetamide |
InChI |
InChI=1S/C11H22N2O2Si/c1-7-12(10(4)14)16(6,9-3)13(8-2)11(5)15/h9H,3,7-8H2,1-2,4-6H3 |
InChI Key |
VMNLXFJTVKFDIM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(=O)C)[Si](C)(C=C)N(CC)C(=O)C |
physical_description |
Liquid |
Origin of Product |
United States |
Preparation Methods
The synthesis of Acetamide, N,N’-(ethenylmethylsilylene)bis(N-ethyl-) involves several steps. One common method includes the reaction of vinylmethylsilane with N-ethylacetamide in the presence of a catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Chemical Reactions Analysis
Acetamide, N,N’-(ethenylmethylsilylene)bis(N-ethyl-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Scientific Research Applications
Acetamide, N,N’-(ethenylmethylsilylene)bis(N-ethyl-) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Mechanism of Action
The mechanism of action of Acetamide, N,N’-(ethenylmethylsilylene)bis(N-ethyl-) involves its interaction with specific molecular targets. The silylene group can form stable bonds with various substrates, facilitating the formation of complex structures. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its reactivity and functionality .
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 50791-87-2 .
- IUPAC Name : N,N'-(ethenylmethylsilylene)bis[N-methylacetamide].
- Synonyms: Methylvinylbis(N-methylacetamido)silane; di(N-Methylacetamido)methyl vinylsilane .
- Molecular Formula : C₉H₁₈N₂O₂Si.
- Molecular Weight : 214.34 g/mol .
Structural Features :
The compound features a central ethenylmethylsilylene (CH₂=CH–Si(CH₃)–) core flanked by two N-methylacetamide groups. The silylene linker distinguishes it from carbon-based bis-amide derivatives, imparting unique electronic and steric properties due to silicon's larger atomic radius and lower electronegativity compared to carbon .
Comparison with Similar Compounds
Structural Comparison
Key Observations :
Key Observations :
- The target compound’s synthesis likely exploits silicon-centered reactivity , differing from carbon-based methods like Schiff base formation (common in aromatic bis-amides) or bromoalkylation .
Physical and Chemical Properties
Key Observations :
Key Observations :
- While aromatic bis-amides show biological activity (e.g., anticancer ), the target compound’s applications remain underexplored but may align with material science due to silicon’s polymer compatibility .
Biological Activity
Overview of Acetamides
Acetamides are a class of compounds characterized by the presence of an acetamide functional group, which consists of a carbonyl group (C=O) attached to a nitrogen atom (N). The general structure is represented as R1C(=O)NR2R3, where R1 is typically an alkyl or aryl group, and R2 and R3 are substituents that can vary widely.
Biological Activity
- Antimicrobial Properties : Many acetamides have demonstrated antimicrobial activity. For instance, studies have shown that N-ethylacetamide derivatives exhibit significant antibacterial effects against various strains of bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
- Anticancer Activity : Some acetamide derivatives have been investigated for their potential anticancer properties. They may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation or by triggering cellular stress responses.
- Anti-inflammatory Effects : Certain acetamides have shown promise in reducing inflammation. This activity is often linked to their ability to inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
- Neuroprotective Effects : Research has indicated that some acetamides may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. They might protect neurons from oxidative stress or modulate neurotransmitter levels.
Case Studies and Research Findings
- A study on N-ethylphenylacetamide indicated that modifications to the acetamide structure can significantly enhance its biological activity. Variations in substituents led to different levels of antimicrobial and anticancer efficacy.
- Another research project focused on synthesizing novel acetamide derivatives and evaluating their effects on human cancer cell lines. The findings suggested that specific structural features are crucial for maximizing biological activity.
Data Table Example
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| N-Ethylphenylacetamide | Antimicrobial | Disruption of cell wall synthesis |
| Acetamide Derivative A | Anticancer | Induction of apoptosis |
| Acetamide Derivative B | Anti-inflammatory | Inhibition of COX |
| Acetamide Derivative C | Neuroprotective | Modulation of oxidative stress |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
